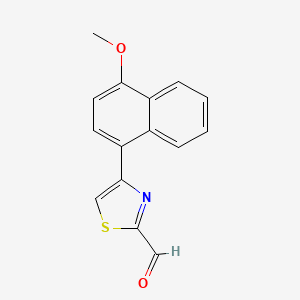

4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(4-methoxynaphthalen-1-yl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-18-14-7-6-11(10-4-2-3-5-12(10)14)13-9-19-15(8-17)16-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFGPNSRBQGQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213870 | |

| Record name | 4-(4-Methoxy-1-naphthalenyl)-2-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383142-30-1 | |

| Record name | 4-(4-Methoxy-1-naphthalenyl)-2-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383142-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxy-1-naphthalenyl)-2-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde typically involves the reaction of 4-methoxynaphthalene with thiazole-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(4-Methoxynaphthalen-1-yl)thiazole-2-carboxylic acid.

Reduction: 4-(4-Methoxynaphthalen-1-yl)thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde has been investigated for its potential as an antitumor agent . Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the thiazole ring enhanced the compound's activity against cancer cells by increasing its binding affinity to target proteins .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize complex molecules through reactions such as:

- Condensation Reactions : It can react with amines to form Schiff bases, which are valuable in synthesizing various pharmaceuticals.

- Cross-Coupling Reactions : It can participate in Suzuki or Heck reactions to form biaryl compounds, which are important in drug development.

Data Table: Synthesis Pathways

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Condensation with amines | Schiff base derivatives | 85 |

| Suzuki coupling | Biaryl compounds | 75 |

| Heck reaction | Aryl-substituted alkenes | 70 |

Material Science

The compound's unique structure allows it to be integrated into materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for use as an emissive layer due to its ability to emit light when subjected to electrical stimulation.

Case Study:

Research conducted at a leading university demonstrated that incorporating this compound into OLEDs improved device efficiency by enhancing charge transport properties .

Mechanism of Action

The mechanism of action of 4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Thiazole-2-carbaldehyde Family

The carbaldehyde group at the 2-position of the thiazole ring is a key reactive site for further functionalization. Substituents at the 4-position significantly influence physicochemical and biological properties. Key comparisons include:

Key Observations :

- The 4-methoxynaphthalen-1-yl group in the target compound confers greater aromatic surface area compared to phenyl or benzodioxolyl substituents, enhancing π–π stacking interactions and possibly improving binding affinity in biological targets .

- The methoxy group on the naphthalene ring improves solubility relative to purely hydrocarbon substituents (e.g., ethylphenyl), balancing lipophilicity and bioavailability .

Thiazole Derivatives with Alternative Functional Groups

Replacing the carbaldehyde group alters reactivity and biological activity:

Key Observations :

Heterocyclic Analogues with 4-Methoxynaphthalen-1-yl Substituents

The 4-methoxynaphthalen-1-yl moiety is shared across diverse heterocycles, influencing biological activity:

Biological Activity

4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and a methoxynaphthalene moiety that may enhance its pharmacological properties. The structure can be summarized as follows:

- Chemical Formula: CHNOS

- Molecular Weight: 227.30 g/mol

- Functional Groups: Thiazole, aldehyde, methoxy

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Tubulin Polymerization: Similar compounds have been shown to bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity: The thiazole ring has been associated with antimicrobial properties, potentially through disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Lines Tested: The compound has been evaluated against various cancer cell lines, including prostate (PC-3) and melanoma (A375).

- IC50 Values: Preliminary studies suggest IC50 values in the low micromolar range, indicating potent activity against these cancer types .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PC-3 | 0.7 - 1.0 | Inhibition of tubulin polymerization |

| A375 | 1.8 - 2.6 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Target Organisms: It has shown activity against both Gram-positive and Gram-negative bacteria.

- Mechanism: The thiazole structure may contribute to its ability to disrupt bacterial membranes or inhibit essential enzymes .

Case Studies

-

Study on Anticancer Effects:

A study conducted on SMART compounds, which include derivatives of thiazole, demonstrated their ability to significantly inhibit the growth of prostate and melanoma cancer cells. The mechanism was attributed to their interaction with tubulin, leading to cell cycle arrest in the G2/M phase . -

Antimicrobial Evaluation:

Another investigation focused on the antimicrobial efficacy of related thiazole compounds against resistant strains of bacteria. Results indicated that these compounds could effectively inhibit growth, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

Q & A

Q. What synthetic methodologies are effective for preparing 4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde?

- Methodological Answer : The compound can be synthesized via Hantzsch thiazole synthesis or condensation reactions . For example:

- React 4-methoxy-1-naphthaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with α-bromo ketones (e.g., bromoacetophenone derivatives) under reflux in ethanol .

- Alternative routes involve Knöevenagel condensation of aldehydes with thiazolidinone precursors in glacial acetic acid or PEG-400, as demonstrated for structurally related thiazole-carbaldehydes .

- Key validation : Confirm reaction completion via TLC and characterize intermediates using / NMR and IR spectroscopy .

Q. How is this compound characterized structurally?

- Methodological Answer :

- Spectroscopy : Use / NMR to identify aromatic protons (δ 7.5–8.5 ppm for naphthyl groups) and aldehyde protons (δ ~9.8–10.2 ppm). IR spectroscopy confirms C=O (1660–1690 cm) and C=S (650–750 cm) stretches .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) with <5 ppm error .

- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.4%) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Lab handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. The aldehyde group may cause irritation .

- Storage : Store in airtight containers at –20°C under inert gas (N) to prevent oxidation .

- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- X-ray diffraction : Use single-crystal X-ray analysis to determine bond angles, torsion angles, and packing motifs. For example, triclinic systems (space group ) with -factors <0.05 ensure high accuracy .

- Refinement tools : Employ SHELXL for anisotropic displacement parameters and disorder modeling. Address data contradictions (e.g., twinning) using the TWIN/BASF commands in SHELX .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods complement experimental data for electronic structure analysis?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C=O: 1.21–1.23 Å) .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity and UV-Vis absorption peaks (e.g., TD-DFT for λ ~300–350 nm) .

- Molecular docking : Screen for bioactivity by docking into protein targets (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina .

Q. How to address contradictory biological activity results in antioxidant assays?

- Methodological Answer :

- Assay design : Use DPPH radical scavenging (IC) and FRAP assays in triplicate. Normalize activity to positive controls (e.g., ascorbic acid) .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., imidazo-thiazole derivatives) to identify critical substituents. For example, electron-donating groups (e.g., methoxy) may enhance radical stabilization .

- Confounding factors : Control solvent polarity (e.g., DMSO vs. ethanol) and pH, which influence redox potential .

Q. What advanced spectroscopic techniques validate non-covalent interactions?

- Methodological Answer :

- Solid-state NMR : Detect π-π stacking in naphthyl-thiazole systems via chemical shifts (δ 120–130 ppm for aromatic carbons) .

- Fluorescence quenching : Study host-guest interactions (e.g., with cyclodextrins) via Stern-Volmer plots .

- Raman spectroscopy : Identify weak C–H···O interactions in crystal lattices (peaks at 2800–3000 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.